3-(4-Pentafluorosulfanyl-phenyl)-acrylic Acid
Description
3-(4-Pentafluorosulfanyl-phenyl)-acrylic Acid is a compound that features a pentafluorosulfanyl group (-SF5) attached to a phenyl ring, which is further connected to an acrylic acid moiety. The pentafluorosulfanyl group is known for its unique physicochemical properties, including high chemical stability, resistance to hydrolysis, and strong electron-withdrawing effects . These characteristics make it an interesting subject of study in various fields, particularly in medicinal chemistry and material science.
Properties
IUPAC Name |
3-[4-(pentafluoro-λ6-sulfanyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5O2S/c10-17(11,12,13,14)8-4-1-7(2-5-8)3-6-9(15)16/h1-6H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUUUUDYDIQTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)S(F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Pentafluorosulfanyl-phenyl)-acrylic Acid typically involves the introduction of the pentafluorosulfanyl group onto a phenyl ring, followed by the formation of the acrylic acid moiety. One common method involves the use of commercially available synthons substituted with the pentafluorosulfanyl group. The synthetic route may include steps such as amide coupling, reductive amination, and diazo-coupling .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis techniques. These methods would need to ensure the stability and purity of the final product while maintaining cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Pentafluorosulfanyl-phenyl)-acrylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring or the acrylic acid moiety.
Substitution: The pentafluorosulfanyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and precise pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the phenyl ring.
Scientific Research Applications
3-(4-Pentafluorosulfanyl-phenyl)-acrylic Acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(4-Pentafluorosulfanyl-phenyl)-acrylic Acid exerts its effects involves its strong electron-withdrawing pentafluorosulfanyl group. This group influences the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application, such as binding to receptors in medicinal chemistry or forming stable complexes in material science .
Comparison with Similar Compounds
Similar Compounds
3-(4-Trifluoromethyl-phenyl)-acrylic Acid: Similar in structure but with a trifluoromethyl group instead of a pentafluorosulfanyl group.
3-(4-Chlorophenyl)-acrylic Acid: Contains a chlorine atom on the phenyl ring.
3-(4-Methyl-phenyl)-acrylic Acid: Features a methyl group on the phenyl ring.
Uniqueness
3-(4-Pentafluorosulfanyl-phenyl)-acrylic Acid is unique due to the presence of the pentafluorosulfanyl group, which imparts distinct physicochemical properties such as higher lipophilicity, greater steric demand, and stronger electron-withdrawing effects compared to similar compounds . These properties make it particularly valuable in applications requiring high stability and specific reactivity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
